Guaiacol carbonate

Descripción general

Descripción

Guaiacol carbonate is a member of methoxybenzenes.

Mecanismo De Acción

Target of Action

The primary target of Guaiacol, a component of Guaiacol Carbonate, is Serum Albumin . It is also known to interact with reactive oxygen radicals . Guaiacol is used as a reducing co-substrate for COX reactions .

Mode of Action

Guaiacol is thought to have disinfectant properties and is used as an expectorant . It is also used in traditional dental pulp sedation . Guaiacol has the property of inducing cell proliferation and is a potent scavenger of reactive oxygen radicals . Its radical scavenging activity may be associated with its effect on cell proliferation .

Biochemical Pathways

Guaiacol’s antifungal effects may be attributed to its capability to cause damage to the cell membrane by disrupting Ca 2+ transport channels . It displays activity against deoxynivalenol (DON) production by modulating the oxidative response in Fusarium graminearum .

Pharmacokinetics

In rats, Guaiacol is rapidly absorbed, being present in the blood 5 minutes after oral administration, and reaching its peak plasma concentration in about 10 minutes . .

Result of Action

The molecular and cellular effects of Guaiacol’s action include inducing cell proliferation and scavenging reactive oxygen radicals . This radical scavenging activity may be associated with its effect on cell proliferation . In addition, Guaiacol exerts inhibitory effects against mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum .

Action Environment

Environmental factors can influence the action of Guaiacol. For instance, under environmental stress, Guaiacol Peroxidase activity is boosted . .

Análisis Bioquímico

Biochemical Properties

Biochemical assays have shown that Guaiacol carbonate lowers basal and glucose 6-phosphate–stimulated glycogen synthase (GYS) activity . It also increases inactivating GYS1 phosphorylation and phosphorylation of the master activator of catabolism, AMP-dependent protein kinase .

Cellular Effects

It is known that this compound influences cell function by modulating enzyme activity and protein phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

Guaiacol carbonate, a derivative of guaiacol, has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant applications. This article delves into the compound's biological properties, supported by research findings, case studies, and data tables.

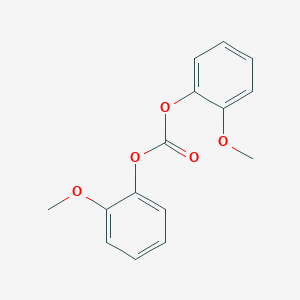

This compound (CAS Number: 553-17-3) is chemically defined as a phenolic compound with the formula . It is recognized for its structural similarity to other phenolic compounds, which contributes to its biological activity. The compound is also known by synonyms such as bis-o-methoxyphenyl carbonate and di-o-methoxyphenyl carbonate .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to increased permeability and cell lysis .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Pinheiro et al., 2018 |

| Pseudomonas aeruginosa | 64 µg/mL | Pinheiro et al., 2018 |

| Escherichia coli | 16 µg/mL | Xu et al., 2016 |

Antioxidant Properties

Guaiacol and its derivatives, including this compound, have demonstrated potent antioxidant activities. Guaiacol acts as a scavenger of reactive oxygen species (ROS), which may play a role in cellular protection against oxidative stress. This property is particularly relevant in therapeutic contexts where oxidative damage is implicated .

Case Study: Antioxidant Activity in Cell Cultures

In vitro studies have shown that this compound can significantly reduce oxidative stress markers in cell cultures exposed to harmful agents. The findings suggest that this compound may enhance cellular defense mechanisms through its antioxidant properties.

Clinical Applications

This compound has been explored for various clinical applications, primarily due to its expectorant and antiseptic properties. Historically, it has been used in respiratory therapies to facilitate mucus clearance and as a local anesthetic in dental procedures .

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Some studies have indicated potential adverse effects when administered at high doses or over extended periods. For instance, historical accounts suggest that compounds like this compound could lead to disturbances in metabolic processes if misused .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Guaiacol carbonate has potential therapeutic uses due to its biological activities. It has been studied for its effectiveness as:

- Expectorant : It aids in relieving cough by thinning mucus.

- Antiseptic : this compound exhibits antimicrobial properties, making it useful in treating infections.

- Local Anesthetic : Its application in dental procedures highlights its anesthetic capabilities.

Case Study: Antimicrobial Properties

Research indicates that guaiacol derivatives, including this compound, demonstrate significant antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound can inhibit bacterial growth effectively, suggesting its potential use in developing new antiseptic formulations .

Environmental Applications

This compound plays a role in environmental chemistry, particularly concerning atmospheric reactions and secondary organic aerosol (SOA) formation. Studies have shown that:

- Photosensitization : Guaiacol can act as a photosensitizer, leading to the formation of aqueous SOA when oxidized under sunlight. This reaction is significant in understanding atmospheric chemistry and pollution dynamics .

Data Table: SOA Formation from Guaiacol Oxidation

| Photosensitizer | Reaction Rate | Product Yield (%) |

|---|---|---|

| DMB | 4x faster | 140% |

| VL | Similar yield | 114% |

This table summarizes findings on the efficiency of different photosensitizers in enhancing SOA formation from guaiacol oxidation.

Material Science Applications

This compound is increasingly recognized as a valuable intermediate in the synthesis of biobased polymers. It can be used to produce:

- Biodegradable Plastics : Utilizing this compound as a monomer can lead to the development of eco-friendly materials that reduce reliance on petrochemicals.

- Coatings and Adhesives : Its chemical properties allow for the formulation of durable coatings and adhesives with lower environmental impact.

Case Study: Biobased Polymer Synthesis

Research has demonstrated that copolymerizing guaiacol-derived monomers can yield materials with desirable thermal and mechanical properties. These biobased polymers show promise for various applications, including packaging and automotive components .

Agricultural Applications

In agriculture, this compound may be explored for its potential as a natural pesticide or growth enhancer due to its bioactive properties. Preliminary studies suggest that compounds derived from guaiacol can promote plant growth and resistance to pests.

Propiedades

IUPAC Name |

bis(2-methoxyphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-11-7-3-5-9-13(11)19-15(16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUJFMPWKPVXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046405 | |

| Record name | Guaiacol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-17-3 | |

| Record name | Phenol, 2-methoxy-, carbonate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GUAIACOL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GUAIACOL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guaiacol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyphenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q71XPQ6R29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Guaiacol carbonate exert its effects within the body?

A: this compound is metabolized into Guaiacol, which acts as an intestinal antiseptic. [, ] It was incorporated into complex formulas aimed at reducing bacterial activity in the gut. []

Q2: What is the chemical structure of this compound?

A: this compound, also known as carbonic acid bis(2-methoxyphenyl) ester, has the molecular formula C15H14O5. []

Q3: Were there concerns about the use of this compound in early treatments?

A: Yes, some early research questioned the dosage and frequency of administration of this compound in treatments for typhoid fever. [] This highlights the importance of carefully evaluating the risk-benefit profile of any compound, even those with a history of use.

Q4: Has this compound been compared to other compounds in research?

A: Yes, a study compared this compound to acetylsalicylic acid and a combination of bromexine, acetylsalicylic acid, and codeine phosphate for treating bronchial inflammatory disorders. [] While the specifics of the study are limited in this abstract, comparative research is crucial for understanding a compound's potential advantages and disadvantages.

Q5: Are there any safety concerns associated with this compound?

A5: While this compound has been explored for various applications, it's important to note that even compounds with a history of use can have safety considerations. Always consult the latest safety data sheets and relevant research before working with this compound.

Q6: What are the limitations of the available research on this compound?

A: Much of the research available on this compound is historical and may not reflect current scientific understanding or methodologies. [, , , , , , , , , , ] Further research is needed to fully elucidate its mechanisms of action, potential applications, and safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.